2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone
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Overview
Description
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidin-4(3H)-one and 4-nitrobenzyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, under basic conditions.
Major Products Formed
Reduction of Nitro Group: 2-amino-6-methyl-3-(4-aminobenzyl)-4(3H)-pyrimidinone.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-amino-4(3H)-pyrimidinone: A simpler analog without the nitrobenzyl and methyl groups.
6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone: Lacks the amino group at the 2-position.
Uniqueness
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is unique due to the presence of both the nitrobenzyl and amino groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKJNBWIPGACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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